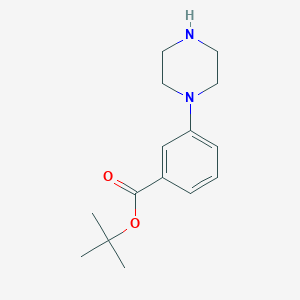
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline ring fused with a piperidine ring, which is further substituted with an ethyl ester group and a formyl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of the Piperidine Ring: The quinazoline intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the quinazoline-piperidine fused ring system.
Esterification: The resulting compound is then esterified with ethyl chloroformate to introduce the ethyl ester group.
Formylation: Finally, the formyl group is introduced using a formylating agent such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinazoline-piperidine carboxylic acid derivatives.
Reduction: Hydroxymethyl quinazoline-piperidine derivatives.
Substitution: Amide or thioester derivatives of quinazoline-piperidine.
科学的研究の応用
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate can be compared with other quinazoline derivatives such as:
Ethyl 1-(6-methylquinazolin-4-yl)piperidine-3-carboxylate: Similar structure but with a methyl group instead of a formyl group, leading to different biological activities.
Ethyl 1-(6-chloroquinazolin-4-yl)piperidine-3-carboxylate: Contains a chloro group, which may enhance its antimicrobial properties.
Ethyl 1-(6-nitroquinazolin-4-yl)piperidine-3-carboxylate: The nitro group may confer different electronic properties, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
648449-18-7 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC名 |
ethyl 1-(6-formylquinazolin-4-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)13-4-3-7-20(9-13)16-14-8-12(10-21)5-6-15(14)18-11-19-16/h5-6,8,10-11,13H,2-4,7,9H2,1H3 |
InChIキー |
RYFOGQACKLNAMA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)









![tert-butyl N-[2-(3-chloroanilino)ethyl]carbamate](/img/structure/B13888433.png)



